molecular formula C26H30N6O2 B2359783 3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898463-57-5

3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2359783
CAS No.: 898463-57-5
M. Wt: 458.566
InChI Key: DGISLATTXRSNIR-UHFFFAOYSA-N
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Description

3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, piperazine rings, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core, the introduction of piperazine rings, and the attachment of methylphenyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with piperazine and methylphenyl groups. Examples include:

  • 1-Methyl-3-[(4-methylphenyl)methyl]-7-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
  • 3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-dihydropurine-2,6-dione

Uniqueness

The uniqueness of 3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific structural arrangement, which may confer distinct biological activity or chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-18-4-8-20(9-5-18)16-30-12-14-31(15-13-30)25-27-23-22(24(33)28-26(34)29(23)3)32(25)17-21-10-6-19(2)7-11-21/h4-11H,12-17H2,1-3H3,(H,28,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGISLATTXRSNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)C)C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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